molecular formula C14H11N3OS B5981246 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol CAS No. 6278-41-7

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B5981246
CAS No.: 6278-41-7
M. Wt: 269.32 g/mol
InChI Key: MKWMJLJVBCWMHC-OQLLNIDSSA-N
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Description

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the reaction of 2-hydrazinyl-1,3-benzothiazole with salicylaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, the compound binds to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability and seizure activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol stands out due to its unique hydrazone linkage, which imparts distinct chemical reactivity and biological activity. Its strong fluorescence also makes it valuable in material science applications .

Properties

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-12-7-3-1-5-10(12)9-15-17-14-16-11-6-2-4-8-13(11)19-14/h1-9,18H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWMJLJVBCWMHC-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417943
Record name MLS002607896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-41-7
Record name MLS002607896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002607896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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